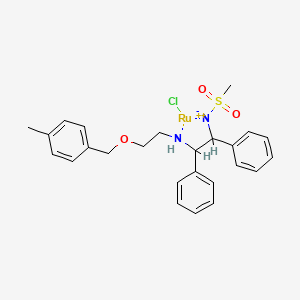

Ru-(R,R)-Ms-DENEB

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

chlororuthenium(2+);[2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-methylsulfonylazanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N2O3S.ClH.Ru/c1-20-13-15-21(16-14-20)19-30-18-17-26-24(22-9-5-3-6-10-22)25(27-31(2,28)29)23-11-7-4-8-12-23;;/h3-16,24-26H,17-19H2,1-2H3;1H;/q-1;;+3/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVCMTQLLURTJX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C.Cl[Ru+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN2O3RuS+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ru-(R,R)-Ms-DENEB: A Technical Guide to its Catalytic Mechanism of Action in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ru-(R,R)-Ms-DENEB is a highly efficient and selective oxo-tethered ruthenium (II) complex primarily utilized as a catalyst in asymmetric synthesis, not as a therapeutic agent with a direct pharmacological mechanism of action. Its significance in drug development lies in its capacity to produce chiral molecules, which are fundamental building blocks for a vast array of pharmaceuticals. This guide provides an in-depth analysis of the well-established catalytic mechanism of this compound in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) reactions. We will detail the catalytic cycle, present quantitative data on its performance, and provide a schematic representation of the catalytic process. While this compound is not a drug itself, its application in the synthesis of chiral intermediates is of paramount importance to the pharmaceutical industry.

Core Application: A Catalyst for Asymmetric Synthesis

This compound, a product developed by Takasago International Corporation, is a chiral catalyst renowned for its exceptional performance in the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of ketones and imines.[1] The "(R,R)" designation refers to the stereochemistry of the chiral diamine ligand, and "Ms" indicates the methanesulfonamidato group.[1] This catalyst's primary role is to facilitate the conversion of prochiral substrates into specific enantiomers of chiral alcohols and amines, which are often crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).

The key advantages of this compound include its high activity at low catalyst loadings, broad substrate scope, and the ability to achieve high enantioselectivity (often expressed as enantiomeric excess, ee).[1]

Mechanism of Action: The Catalytic Cycle of Asymmetric Transfer Hydrogenation

The most well-documented mechanism of action for this compound is its role in the catalytic cycle of asymmetric transfer hydrogenation (ATH). This process typically utilizes a hydrogen donor, such as formic acid or isopropanol, to reduce a substrate.[1] The generally accepted mechanism proceeds via an "outer-sphere" pathway, where the substrate does not directly coordinate to the inner sphere of the ruthenium center.[1]

The proposed catalytic cycle can be summarized in the following key steps:

-

Formation of the Ruthenium Hydride Intermediate: The pre-catalyst, this compound, reacts with the hydrogen donor (e.g., isopropanol) to form a ruthenium hydride species. This is the active catalytic species.

-

Hydrogen Transfer: The ruthenium hydride intermediate then transfers a hydride (H-) and a proton (H+) to the prochiral ketone substrate. This transfer is stereochemically controlled by the chiral ligands of the catalyst, leading to the formation of a specific enantiomer of the chiral alcohol.

-

Product Release and Catalyst Regeneration: The resulting chiral alcohol is released from the catalytic sphere, and the ruthenium complex is regenerated, ready to start another catalytic cycle.

Visualization of the Catalytic Cycle

References

Ru-(R,R)-Ms-DENEB (CAS 1333981-86-4): A Comprehensive Technical Guide for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral ruthenium catalyst, Ru-(R,R)-Ms-DENEB, a powerful tool in asymmetric synthesis. Developed by Takasago International Corporation, this oxo-tethered ruthenium(II) complex is renowned for its high efficiency and enantioselectivity in asymmetric transfer hydrogenation and hydrogenation reactions, making it a valuable asset in the synthesis of chiral intermediates for the pharmaceutical and fine chemical industries.

Core Compound Information

| Property | Value |

| CAS Number | 1333981-86-4 |

| Chemical Name | Chloro{N-[(1R,2R)-2-[(S)-[2-[[(1,2,3,4,5,6-η)-4-methylphenyl]methoxy]ethyl]amino-κN]-1,2-diphenylethyl]methanesulfonamidato-κN]ruthenium} |

| Synonym | (R,R)-Ms-DENEB™ |

| Molecular Formula | C₂₅H₂₉ClN₂O₃RuS[1][2][3][4][5] |

| Molecular Weight | 574.10 g/mol [1][2][3][4][5][6] |

| Appearance | Light to dark brown powder[5][7] |

| Functional Group | Phosphine[3][4][8] |

| Primary Application | Catalyst for asymmetric hydrogenation[3][4][8] |

Design and Synthesis

The design of this compound is based on the concept of oxo-tethered ruthenium catalysts. This design strategy involves the covalent linkage of the N-H functionality of a chiral diamine ligand to an η⁶-coordinated arene ring. This tether creates a more rigid and pre-organized ligand framework around the ruthenium metal center, which is crucial for achieving high enantioselectivity. The "(R,R)" designation in its name refers to the specific stereochemistry of the chiral diamine backbone, and "Ms" indicates the presence of a methanesulfonamidato ligand.

The synthesis of this compound involves a multi-step process that begins with the chiral building block, (R,R)-1,2-diphenylethylenediamine. This diamine is then functionalized with a methanesulfonyl (Ms) group and a p-methylbenzyloxy moiety to form the chiral ligand. The final step is the complexation of this ligand with a ruthenium precursor. Two primary methods for this complexation have been described:

-

Direct Coordination from RuCl₃: This method involves reacting ruthenium(III) chloride trihydrate with the chiral ligand in the presence of a stabilizing arene ligand like p-cymene, typically under reflux in methanol.

-

Transmetalation from a Ru(II) Precursor: An alternative route utilizes a pre-formed Ru(II) arene complex, such as [Ru(p-cymene)Cl₂]₂. The chloride ligands are abstracted using a silver salt, followed by the addition of the chiral ligand to the cationic ruthenium center.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.takasago.com [assets.takasago.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Planar-chiral arene ruthenium complexes: synthesis, separation of enantiomers, and application for catalytic C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Item - Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic AcidâTriethylamine Mixture - American Chemical Society - Figshare [acs.figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Stereochemistry of the Ms-DENEB™ Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ms-DENEB™ ligand is a member of the DENEB™ series of oxo-tethered ruthenium (II) complexes, which have emerged as highly efficient bifunctional catalysts for asymmetric hydrogenation and transfer hydrogenation of ketones.[1][2] Developed by Takasago International Corporation, these catalysts are distinguished by their high activity and enantioselectivity, making them valuable tools in the synthesis of chiral alcohols, which are crucial intermediates in the pharmaceutical industry. This guide provides a detailed overview of the stereochemistry of the Ms-DENEB™ ligand, including its synthesis, catalytic applications, and the stereochemical outcomes of the reactions it catalyzes. The "(S,S)" and "(R,R)" designations in the ligand's name refer to the absolute configuration of the two chiral centers in the N-sulfonyldiamine backbone, which dictates the stereochemical course of the reduction.

Stereoisomers of the DENEB™ Ligand Family

The Ms-DENEB™ ligand is part of a broader family of related catalysts, with variations in both the stereochemistry of the diamine backbone and the sulfonyl group. The common variants include:

-

(S,S)-Ms-DENEB™: CAS Number: 1361318-83-3; Empirical Formula: C₂₅H₂₉ClN₂O₃RuS.

-

(R,R)-Ms-DENEB™: CAS Number: 1333981-86-4.

-

(S,S)-Ts-DENEB™: CAS Number: 1384974-37-1.

-

(R,R)-Ts-DENEB™: CAS Number: 1333981-84-2.

The "Ms" designation refers to the methanesulfonyl (mesyl) group, while "Ts" refers to the p-toluenesulfonyl (tosyl) group. The choice of the sulfonyl group and the stereochemistry of the diamine backbone are critical for achieving high enantioselectivity in the reduction of specific substrates.

Quantitative Data on Catalytic Performance

The Ms-DENEB™ catalysts have demonstrated excellent performance in the asymmetric transfer hydrogenation of a variety of ketone substrates. The following table summarizes the key quantitative data from representative reactions.

| Substrate | Catalyst | S/C Ratio | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (R,R)-Ms-DENEB™ | 2000 | 3 | >99 | 99 (R) |

| 1'-Acetonaphthone | (R,R)-Ms-DENEB™ | 2000 | 5 | >99 | 99 (R) |

| 2-Acetylthiophene | (R,R)-Ms-DENEB™ | 2000 | 12 | >99 | 97 (R) |

| 1-Tetralone | (R,R)-Ms-DENEB™ | 1000 | 15 | >99 | 99 (S) |

| 2,2-Dimethyl-1-phenyl-1-propanone | (R,R)-Ms-DENEB™ | 1000 | 24 | 98 | >99 (R) |

S/C Ratio: Substrate-to-catalyst molar ratio.

Experimental Protocols

General Procedure for Asymmetric Transfer Hydrogenation of Ketones

The following is a general experimental protocol for the asymmetric transfer hydrogenation of ketones using Ms-DENEB™ catalysts, based on typical conditions reported in the literature.

Materials:

-

Ketone substrate

-

(S,S)- or (R,R)-Ms-DENEB™ catalyst

-

Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source

-

Anhydrous solvent (e.g., dichloromethane, isopropanol)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

To a dried reaction vessel under an inert atmosphere, add the ketone substrate and the Ms-DENEB™ catalyst (at the desired S/C ratio).

-

Add the anhydrous solvent to dissolve the substrate and catalyst.

-

Add the formic acid/triethylamine azeotropic mixture to the reaction.

-

Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by TLC, GC, or HPLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Logical Relationship of DENEB™ Stereoisomers

Caption: Relationship between the stereoisomers of the Ms-DENEB™ and Ts-DENEB™ ligands.

Experimental Workflow for Asymmetric Transfer Hydrogenation

Caption: A generalized experimental workflow for asymmetric transfer hydrogenation using Ms-DENEB™.

Proposed Catalytic Cycle

Caption: A simplified representation of the proposed catalytic cycle for asymmetric transfer hydrogenation.

References

Principles of Oxo-Tethered Ruthenium Catalyst Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the design principles, synthesis, and application of oxo-tethered ruthenium catalysts. These catalysts have emerged as powerful tools in asymmetric synthesis, particularly for the reduction of ketones and imines, offering high efficiency and enantioselectivity. This document outlines key quantitative data, detailed experimental protocols, and a visualization of the catalytic cycle to facilitate understanding and application in research and development.

Core Principles of Catalyst Design

Oxo-tethered ruthenium catalysts are a class of bifunctional catalysts characterized by a covalent linker, typically an ether linkage, between the η⁶-arene ligand and the chiral diamine ligand. This "tether" imparts several key advantages that underpin their catalytic prowess:

-

Increased Stability and Longevity: The tether restricts the dissociation of the arene ligand, a common deactivation pathway for untethered analogues. This leads to more robust and longer-lived catalysts.

-

Enhanced Conformational Rigidity: The constrained structure reduces the number of possible conformations of the catalyst in solution. This pre-organization of the catalytic site leads to higher and more predictable enantioselectivity.

-

Metal-Ligand Bifunctionality: The catalytic cycle involves the cooperative action of the ruthenium metal center and the amine ligand. The Ru-H bond acts as a hydride source, while the N-H bond of the diamine ligand acts as a proton source, facilitating a concerted, outer-sphere hydrogen transfer mechanism.

The general structure of an oxo-tethered ruthenium catalyst is depicted below:

Caption: General structure of an oxo-tethered ruthenium catalyst.

Data Presentation: Catalytic Performance

The following tables summarize the quantitative performance of representative oxo-tethered ruthenium catalysts in the asymmetric transfer hydrogenation of various ketones.

Table 1: Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones

| Entry | Substrate (Benzophenone Derivative) | Catalyst | S/C Ratio | Time (h) | Conversion (%) | ee (%) |

| 1 | 2-Methylbenzophenone | (S,S)-1 | 200 | 12 | >99 | 98 |

| 2 | 2-Chlorobenzophenone | (S,S)-1 | 200 | 15 | >99 | 97 |

| 3 | 2-Methoxybenzophenone | (S,S)-1 | 200 | 12 | >99 | 99 |

| 4 | 3-Methylbenzophenone | (S,S)-1 | 500 | 24 | 98 | 95 |

| 5 | 4-Methylbenzophenone | (S,S)-1 | 1000 | 24 | 95 | 92 |

Catalyst 1 : RuCl--INVALID-LINK-- Conditions: Substrate (0.5 mmol), catalyst, HCOOH/NEt₃ (5:2), solvent, 40 °C.

Table 2: Asymmetric Transfer Hydrogenation for Ceramide Synthesis

| Entry | Substrate | Catalyst | S/C Ratio | Temperature (°C) | Yield (%) | de (%) | ee (%) |

| 1 | Ethyl 2-oxo-4-phenylbutanoate | (R,R)-2 | 100 | 30 | 95 | 90 | 98 |

| 2 | Ethyl 2-oxo-4-(4-chlorophenyl)butanoate | (R,R)-2 | 100 | 30 | 92 | 88 | 97 |

| 3 | Key Intermediate for D-erythro-CER[NDS] | (R,R)-2 | 200 (flow) | 60 | 96 | 69 | 97 |

Catalyst 2 : A specific oxo-tethered Ru catalyst used in the synthesis of D-erythro-CER[NDS].[1][2] Conditions: Batch reactions in solvent with HCOOH/NEt₃; flow reaction for entry 3.

Experimental Protocols

Synthesis of a Representative Oxo-Tethered Ruthenium Precatalyst (e.g., RuCl(S,S)-oxo-tethered TsDPEN)

This protocol is a generalized procedure based on common synthetic routes.

Materials:

-

Dichloro(p-cymene)ruthenium(II) dimer

-

(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) with an appropriate ether linkage precursor

-

Anhydrous dichloromethane (DCM) or methanol

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the dichloro(p-cymene)ruthenium(II) dimer (1.0 eq).

-

Add the oxo-tethered (S,S)-TsDPEN ligand (2.1 eq).

-

Add anhydrous DCM or methanol via syringe.

-

Stir the resulting mixture at room temperature for 2-4 hours. The color of the solution will typically change from dark red to a lighter orange/yellow.

-

Monitor the reaction by TLC or ¹H NMR until completion.

-

Remove the solvent under reduced pressure.

-

The resulting solid is the oxo-tethered ruthenium precatalyst. It can be purified by recrystallization or column chromatography if necessary, though often it is used directly.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

Materials:

-

Ketone substrate

-

Oxo-tethered ruthenium precatalyst

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous solvent (e.g., DCM, acetonitrile, or an alcohol)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add the oxo-tethered ruthenium precatalyst to a reaction vessel. The catalyst loading is typically in the range of 0.1 to 1 mol% (S/C ratio of 1000 to 100).

-

Add the ketone substrate.

-

Add the anhydrous solvent.

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Add the HCOOH/NEt₃ mixture to the reaction vessel. The amount is typically in excess relative to the substrate (e.g., 2-5 equivalents).

-

Stir the reaction mixture at the desired temperature (e.g., 25-60 °C).

-

Monitor the progress of the reaction by TLC, GC, or HPLC.

-

Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the chiral alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Catalytic Cycle Visualization

The catalytic cycle for the asymmetric transfer hydrogenation of a ketone by an oxo-tethered ruthenium catalyst is a well-studied process. The accepted mechanism involves an outer-sphere hydrogen transfer from a ruthenium hydride species, which is formed in situ. The bifunctional nature of the catalyst is crucial, with both the Ru-H and N-H bonds participating in the transition state.

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Explanation of the Catalytic Cycle:

-

Activation: The precatalyst, a ruthenium chloride complex, reacts with the formic acid/triethylamine mixture to generate the active ruthenium hydride species.

-

Hydrogen Transfer: The ketone substrate approaches the active catalyst, and a concerted transfer of a hydride from the ruthenium center and a proton from the amine ligand to the carbonyl group occurs through a six-membered pericyclic transition state. This is the key enantiodetermining step.

-

Product Formation and Catalyst Regeneration: The resulting ruthenium alkoxide intermediate reacts with another molecule of formic acid to release the chiral alcohol product and regenerate the active ruthenium hydride catalyst, which can then enter another catalytic cycle.

References

An In-depth Technical Guide to the Discovery and Development of DENEB™ Catalysts

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Core Concepts

DENEB™ represents a class of highly efficient, oxo-tethered ruthenium complexes developed and trademarked by Takasago International Corporation for asymmetric transfer hydrogenation (ATH) and H₂ hydrogenation.[1][2] These catalysts have demonstrated significant improvements in both activity and substrate scope compared to conventional RuCl(arene)(N-sulfonylated diamine) systems.[2] The design of DENEB™ catalysts is centered on the principle of creating a more rigid and pre-organized ligand framework around the ruthenium metal center. This is achieved by covalently linking the N-H functionality of a chiral diamine ligand to an η⁶-coordinated arene ring, a strategy known as oxo-tethering.

These complexes function as bifunctional catalysts, where both the metal center and the ligand participate in the catalytic process.[2] The catalytic cycle is generally accepted to proceed via an "outer-sphere" mechanism, meaning the substrate does not coordinate directly to the inner coordination sphere of the ruthenium center during the hydrogen transfer step. This mechanism is crucial for the high efficiency and broad substrate applicability of DENEB™ catalysts.

Mechanism of Action: The Catalytic Cycle

The asymmetric transfer hydrogenation of ketones by DENEB™ catalysts, such as (R,R)-Ts-DENEB, follows a well-established outer-sphere mechanism. The cycle can be broken down into three primary stages: catalyst activation, hydrogen transfer, and regeneration. The process typically utilizes a hydrogen source like a formic acid/triethylamine mixture or isopropanol.

-

Catalyst Activation: The pre-catalyst, a chloro-ruthenium complex, is activated by a base (e.g., triethylamine or KOH). The base facilitates the removal of HCl to generate a 16-electron ruthenium amido complex.

-

Formation of the Hydride Species: The activated 16e- amido complex reacts with the hydrogen donor (e.g., isopropanol or formic acid) to form an 18-electron ruthenium hydride species. This is the key reducing agent in the cycle.

-

Asymmetric Hydrogen Transfer: The ketone substrate interacts with the ruthenium hydride complex through a network of non-covalent interactions. The hydride is then transferred from the metal center and a proton is transferred from the amine ligand to the carbonyl group of the ketone in a concerted step, yielding the chiral alcohol and regenerating the 16e- amido complex.

Performance Data

DENEB™ catalysts exhibit exceptional performance across a wide range of substrates, offering high conversions, enantioselectivities, and turnover numbers (TON).

| Catalyst | Substrate | S/C Ratio | Conversion (%) | ee (%) | Conditions | Reference |

| (R,R)-Ts-DENEB™ | Acetophenone | 30,000 | 95 | 97 | HCO₂H-TEA (5:2), 2M | [3] |

| (R,R)-Ts-DENEB™ | Substituted Ketone | 1,000 | >97.7 | 97.3 | Not specified | [3] |

| Conventional Catalyst | Substituted Ketone | 500 | 97.7 | 90.9 | Not specified | [3] |

| (R,R)-Ts-DENEB™ | 3-phenyl-1-indanone | 100 | ~50 (KR) | 98 (alcohol) | HCO₂H/Et₃N, MeOH, rt | [2] |

| (S,S)-Ts-DENEB™ | 3-(p-tolyl)-1-indanone | 100 | ~50 (KR) | 99 (alcohol) | HCO₂H/Et₃N, MeOH, rt | [2] |

S/C = Substrate to Catalyst molar ratio. KR = Kinetic Resolution.

Experimental Protocols

The following sections provide detailed methodologies for the application of DENEB™ catalysts in asymmetric transfer hydrogenation.

The workflow for a typical asymmetric transfer hydrogenation experiment is straightforward and does not require specialized equipment like an autoclave.[3]

This protocol is adapted from a literature procedure for the kinetic resolution of racemic 3-aryl-1-indanones.[2]

Materials:

-

3-phenyl-1-indanone (1.0 eq., 0.5 mmol, 104 mg)

-

Triethylamine (TEA) (15 eq., 7.5 mmol, 1.06 mL)

-

Formic acid (FA) (3 eq., 1.5 mmol, 63.4 μL)

-

(R,R)-Ts-DENEB™ catalyst (1 mol%, 0.005 mmol, 3.2 mg)

-

Methanol (MeOH), anhydrous (to make a 0.2 M solution, ~2.5 mL total)

-

Chloroform, water, brine for workup

Procedure:

-

To a solution of 3-phenyl-1-indanone (104 mg, 0.5 mmol) and triethylamine (1.06 mL, 7.5 mmol) dissolved in methanol (1.5 mL) in a flask under a nitrogen atmosphere, add formic acid (63.4 μL, 1.5 mmol).

-

Add the (R,R)-Ts-DENEB™ catalyst (3.2 mg, 0.005 mmol), pre-dissolved in 1.0 mL of methanol, to the reaction mixture.

-

Stir the reaction mixture at 25 °C under the nitrogen atmosphere.

-

Monitor the reaction progress (typically 6-14 hours for ~50% conversion).

-

Once the desired conversion is reached, dilute the reaction mixture with chloroform (30 mL).

-

Wash the organic layer successively with water and brine (20 mL each).

-

Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to separate the chiral alcohol product and the unreacted ketone.

-

Determine the enantiomeric excess (ee) of the products by chiral HPLC analysis.[2]

Conclusion

DENEB™ catalysts represent a significant advancement in the field of asymmetric catalysis. Their novel oxo-tethered design leads to a highly active, selective, and robust catalytic system with a broad substrate scope. The operational simplicity, coupled with the potential for extremely low catalyst loadings, makes DENEB™ an attractive choice for the synthesis of chiral alcohols and amines, which are critical building blocks in the pharmaceutical and fine chemical industries.

References

The Methanesulfonamidato Ligand: A Cornerstone in Modern Ruthenium-Catalyzed Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of asymmetric synthesis, ruthenium catalysts bearing chiral diamine ligands have emerged as exceptionally powerful tools for the stereoselective reduction of prochiral ketones and imines. Among these, ligands featuring a methanesulfonamidato (-NHSO₂CH₃) or a closely related tosylsulfonamidato (-NHSO₂C₆H₄CH₃) moiety have become indispensable. These N-sulfonylated diamine ligands, when coordinated to a Ru(II) center, typically within a half-sandwich (η⁶-arene)Ru framework, generate catalysts of remarkable activity, stability, and enantioselectivity. This guide provides a comprehensive technical overview of the pivotal role of the methanesulfonamidato ligand and its analogues in ruthenium catalysis, focusing on catalyst synthesis, reaction mechanisms, and applications in asymmetric transfer hydrogenation (ATH), a key transformation in pharmaceutical and fine chemical manufacturing.

The Role and Structure of the Methanesulfonamidato Ligand

The quintessential ligand framework is derived from N-sulfonylated 1,2-diphenylethylenediamine (DPEN). The most studied variant is N-tosyl-DPEN (TsDPEN), with the N-methanesulfonyl-DPEN (MsDPEN) ligand being a close and functionally analogous counterpart.

The critical features imparted by the methanesulfonamidato group are:

-

Acidity of the N-H Proton: The electron-withdrawing sulfonyl group significantly increases the acidity of the secondary amine proton (N-H). This feature is fundamental to the catalytic cycle.

-

Ligand Rigidity and Chiral Environment: The sulfonyl group, coordinated to one of the nitrogen atoms of the diamine, creates a well-defined, rigid chiral pocket around the ruthenium center.

-

Metal-Ligand Bifunctionality: The catalyst does not operate through a classical inner-sphere mechanism where the substrate directly coordinates to the metal. Instead, it functions via an "outer-sphere" or "metal-ligand bifunctional" mechanism. The acidic N-H proton on the ligand and the hydride on the metal (Ru-H) act in concert to reduce the substrate without it entering the primary coordination sphere of the ruthenium atom.

This bifunctional nature is the key to the broad substrate scope and high efficiency of these catalysts, as it avoids the need for substrates with coordinating groups.

Synthesis of Ligands and Catalyst Precursors

The synthesis of these powerful catalysts is modular and accessible, beginning with the preparation of the chiral ligand, followed by its complexation with a suitable ruthenium precursor.

Experimental Protocol: Synthesis of (1R,2R)-N-Methanesulfonyl-1,2-diphenylethylenediamine (MsDPEN)

This protocol is adapted from established procedures for N-sulfonylation of chiral diamines.

Materials:

-

(1R,2R)-1,2-Diphenylethylenediamine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (1R,2R)-1,2-diphenylethylenediamine (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq).

-

Slowly add a solution of methanesulfonyl chloride (1.0 eq) in DCM dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure (1R,2R)-MsDPEN ligand.

Experimental Protocol: Synthesis of [RuCl(p-cymene)((S,S)-MsDPEN)] Catalyst

The catalyst is typically prepared by reacting the chiral ligand with the dimeric ruthenium precursor, [RuCl₂(p-cymene)]₂. The product can be generated in situ or isolated as a stable solid.

Materials:

-

[RuCl₂(p-cymene)]₂ dimer

-

(S,S)-N-Methanesulfonyl-1,2-diphenylethylenediamine ((S,S)-MsDPEN)

-

Anhydrous 2-propanol or Dichloromethane

-

Triethylamine (TEA)

Procedure for in situ Generation:

-

In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 eq) and (S,S)-MsDPEN (2.2 eq).

-

Add degassed solvent (e.g., 2-propanol).

-

Stir the mixture at a specified temperature (e.g., 40-80 °C) for 30-60 minutes. The resulting orange/red solution contains the active catalyst and can be used directly for the catalytic reaction.

Procedure for Isolation (adapted from patent literature):

-

In a round-bottom flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1.0 eq, based on Ru monomer) and (S,S)-MsDPEN (1.0 eq) in anhydrous 2-propanol.

-

Add triethylamine (2.0 eq).

-

Heat the reaction mixture to 80 °C for 1.5-2 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid can be purified by crystallization (e.g., from dichloromethane/ether) to yield the isolated complex [RuCl(p-cymene)((S,S)-MsDPEN)].

Figure 1. General workflow for the synthesis of the MsDPEN ligand and subsequent in situ formation of the active Ru catalyst.

Mechanism of Asymmetric Transfer Hydrogenation (ATH)

The widely accepted mechanism for ATH of ketones using these Ru-diamine catalysts is a concerted, outer-sphere process. A formic acid/triethylamine (HCOOH/NEt₃) azeotrope is commonly used as the hydrogen source.

The catalytic cycle involves several key steps:

-

Activation: The catalyst precursor, [RuCl(arene)(MsDPEN)], reacts with a formate anion (from the HCOOH/NEt₃ mixture) to displace the chloride, forming a ruthenium formate species.

-

Decarboxylation & Hydride Formation: The formate intermediate undergoes decarboxylation to release CO₂ and generate the crucial 16-electron ruthenium hydride (Ru-H) species. This is the active catalyst.

-

Hydrogen Transfer: The prochiral ketone substrate approaches the Ru-H complex. A six-membered transition state is formed, involving the Ru-H bond, the N-H bond of the ligand, and the C=O bond of the ketone. In a concerted step, the hydride from the ruthenium is transferred to the carbonyl carbon, and the proton from the ligand's amine is transferred to the carbonyl oxygen.

-

Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the 16-electron Ru-amido complex is regenerated. This species then reacts with another molecule of formic acid to regenerate the Ru-formate complex, restarting the cycle.

The enantioselectivity is determined by the facial selectivity in the hydrogen transfer step, which is governed by minimizing steric interactions between the substituents of the ketone and the chiral environment created by the DPEN ligand and the arene group.

Figure 2. Simplified catalytic cycle for asymmetric transfer hydrogenation of a ketone using a Ru-sulfonamidato catalyst.

Data Presentation: Catalytic Performance

The performance of these catalysts is exceptional across a wide range of substrates. While direct comparative data for MsDPEN is less common in peer-reviewed literature, the performance of the closely related TsDPEN ligand is well-documented and serves as a reliable benchmark. The following tables summarize representative quantitative data for the asymmetric transfer hydrogenation of acetophenone and other ketones.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Catalyst: [(η⁶-arene)RuCl((S,S)-TsDPEN)] Hydrogen Source: HCOOH/NEt₃ (5:2 azeotrope) S/C Ratio: Substrate to Catalyst Molar Ratio

| Entry | Arene Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) (Config.) |

| 1 | p-Cymene | HCOOH/NEt₃ | 28 | 20 | 99 | 97 (R) |

| 2 | Mesitylene | HCOOH/NEt₃ | 40 | 1 | >99 | 98 (R) |

| 3 | Benzene | HCOOH/NEt₃ | 28 | 24 | 95 | 96 (R) |

| 4 | p-Cymene | aq. HCOONa | 40 | 0.5 | 76 | 95 (R) |

Table 2: Asymmetric Transfer Hydrogenation of Various Prochiral Ketones Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] Hydrogen Source: HCOOH/NEt₃ (5:2 azeotrope) Conditions: 28-40 °C

| Entry | Substrate | Time (h) | S/C Ratio | Conversion (%) | ee (%) (Config.) |

| 1 | 4'-Chloroacetophenone | 24 | 200 | >99 | 98 (R) |

| 2 | 4'-Methoxyacetophenone | 24 | 200 | >99 | 97 (R) |

| 3 | 2'-Acetonaphthone | 48 | 200 | 98 | 96 (R) |

| 4 | Tetralone | 16 | 100 | >99 | 99 (S) |

| 5 | Benzylacetone | 24 | 100 | 97 | 95 (R) |

Experimental Protocols: Asymmetric Transfer Hydrogenation

This section provides a detailed, generalized protocol for the ATH of a prochiral ketone.

Preparation of Formic Acid-Triethylamine (5:2) Azeotrope

-

Charge 98% formic acid (5.0 mol eq) into a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the flask to 0-4 °C in an ice bath under an inert atmosphere.

-

Slowly add triethylamine (2.0 mol eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature. This mixture can be used directly or distilled for a more precise azeotrope.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

[RuCl₂(p-cymene)]₂

-

(R,R)-TsDPEN or (R,R)-MsDPEN ligand

-

Acetophenone

-

Formic acid/triethylamine (5:2) mixture

-

Anhydrous, degassed solvent (e.g., DCM, Acetonitrile, or neat HCOOH/NEt₃)

-

Standard workup and purification reagents.

Procedure:

-

Catalyst Pre-formation (in situ): In a dry Schlenk flask under argon, place [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol) and (R,R)-TsDPEN (e.g., 4.4 mg, 0.012 mmol).

-

Add degassed solvent (2 mL) and stir the mixture at 40 °C for 30 minutes to form the active catalyst solution.

-

Reaction Setup: In a separate, larger flask, add the substrate, acetophenone (e.g., 120 mg, 1.0 mmol).

-

Transfer the pre-formed catalyst solution to the flask containing the substrate.

-

Add the formic acid/triethylamine (5:2) mixture.

-

Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor its progress by TLC or GC.

-

Workup: Upon completion, cool the reaction to room temperature. Quench with water or a saturated NaHCO₃ solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by silica gel chromatography. Determine the conversion by ¹H NMR or GC analysis and the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.

Figure 3. Standard experimental workflow for Asymmetric Transfer Hydrogenation (ATH).

Conclusion and Outlook

Ruthenium catalysts modified with N-methanesulfonamidato and N-tosylsulfonamidato diamine ligands are cornerstones of modern asymmetric catalysis. Their operational simplicity, high catalytic activity, and the broad applicability of the transfer hydrogenation protocol make them invaluable for the synthesis of chiral alcohols, which are critical building blocks in the pharmaceutical and fine chemical industries. The metal-ligand bifunctional mechanism is a testament to elegant catalyst design, enabling highly efficient reductions of unfunctionalized ketones under mild conditions. Future research will likely focus on the immobilization of these catalysts for enhanced recyclability and their application in continuous flow processes, further solidifying their role in sustainable chemical manufacturing.

An In-depth Technical Guide to the Electronic and Steric Effects in Ru-(R,R)-Ms-DENEB Catalyzed Asymmetric Transfer Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic and steric effects governing the enantioselectivity of the Ru-(R,R)-Ms-DENEB catalyst in asymmetric transfer hydrogenation (ATH) reactions. This compound is a highly efficient and versatile oxo-tethered ruthenium complex that has demonstrated exceptional performance in the synthesis of chiral alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries. This document details the catalyst's synthesis, experimental protocols for its use, and a mechanistic exploration of the factors influencing its stereochemical control, supported by quantitative data and visual diagrams.

Introduction to this compound

This compound, with the chemical name Chloro[N-[(1R,2R)-2-[(S)-[2-[[(1,2,3,4,5,6-η)-4-methylphenyl]methoxy]ethyl]amino-κN]-1,2-diphenylethyl]methanesulfonamidato-κN]ruthenium, is a member of the DENEB™ series of catalysts developed by Takago International Corporation.[1] The "(R,R)" designation refers to the stereochemistry of the 1,2-diphenylethylenediamine (DPEN) backbone, a key feature for inducing chirality. A defining characteristic of the DENEB catalysts is the oxo-tether that links the arene ligand to the diamine ligand.[2] This structural constraint enhances the catalyst's stability and reactivity compared to its non-tethered counterparts.[3]

The catalyst operates through a metal-ligand bifunctional mechanism, where both the ruthenium center and the amine ligand actively participate in the hydrogen transfer process. This mechanism is crucial for the high efficiency and enantioselectivity observed in the reduction of a broad range of prochiral ketones.

Data Presentation: Electronic and Steric Effects on Enantioselectivity

The enantioselectivity of this compound in the asymmetric transfer hydrogenation of substituted acetophenones is highly sensitive to the electronic and steric nature of the substituents on the aromatic ring of the substrate. The following table summarizes the catalytic performance for a series of acetophenone derivatives, illustrating these effects.

| Substrate (Acetophenone Derivative) | Substituent (R) | Electronic Effect of R | Steric Hindrance of R | Conversion (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | H | Neutral | Low | >99 | 98 |

| 4'-Methylacetophenone | 4'-CH₃ | Electron-donating | Low | >99 | 97 |

| 4'-Methoxyacetophenone | 4'-OCH₃ | Strongly Electron-donating | Low | >99 | 96 |

| 4'-Chloroacetophenone | 4'-Cl | Electron-withdrawing | Low | >99 | 99 |

| 4'-Bromoacetophenone | 4'-Br | Electron-withdrawing | Low | >99 | 99 |

| 4'-Trifluoromethylacetophenone | 4'-CF₃ | Strongly Electron-withdrawing | Medium | >99 | >99 |

| 2'-Methylacetophenone | 2'-CH₃ | Electron-donating | High | >99 | 95 |

| 2'-Methoxyacetophenone | 2'-OCH₃ | Strongly Electron-donating | High | 95 | 92 |

| 2',6'-Dimethylacetophenone | 2',6'-(CH₃)₂ | Electron-donating | Very High | 85 | 88 |

Analysis of the Data:

-

Electronic Effects: Ketones bearing electron-withdrawing groups in the para-position generally exhibit higher enantioselectivity. This is attributed to a more favorable electronic interaction between the electron-deficient aromatic ring of the substrate and the electron-rich η⁶-arene ligand of the catalyst. Conversely, electron-donating groups can slightly decrease the enantioselectivity.

-

Steric Effects: Steric hindrance, particularly from ortho substituents on the acetophenone, has a more pronounced impact on enantioselectivity. While the catalyst can still achieve high conversions and good enantioselectivity for substrates with a single ortho substituent, bulky groups or di-ortho substitution lead to a noticeable decrease in ee. This is due to unfavorable steric interactions in the transition state, which can disrupt the optimal orientation of the substrate for hydride transfer.

Experimental Protocols

Synthesis of this compound Catalyst

The synthesis of this compound can be achieved through two primary routes:

Method A: Direct Coordination from RuCl₃

-

To a solution of (R,R)-N-methanesulfonyl-1,2-diphenylethylenediamine and α-phellandrene in ethanol, add an aqueous solution of RuCl₃·nH₂O.

-

Reflux the mixture for 1 hour.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford the this compound catalyst.

Method B: Transmetalation from a Ru(II) Precursor

-

Stir a mixture of [RuCl₂(p-cymene)]₂ and the chiral (R,R)-Ms-DENEB ligand in a suitable solvent (e.g., dichloromethane) at room temperature.

-

The reaction progress can be monitored by TLC or NMR spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified by crystallization or column chromatography to yield the final catalyst.

General Procedure for Asymmetric Transfer Hydrogenation of Ketones

-

In a reaction vessel, dissolve the substituted acetophenone substrate in a 5:2 mixture of formic acid and triethylamine (HCOOH/Et₃N), which serves as the hydrogen source.

-

Add the this compound catalyst (typically 0.1 to 1 mol%).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the corresponding chiral alcohol.

-

Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Mandatory Visualizations

Structure of the this compound Catalyst

Caption: Structure of the this compound catalyst.

Catalytic Cycle of Asymmetric Transfer Hydrogenation

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Transition State Model for Enantioselection

Caption: Key interactions in the enantioselective transition state.

Conclusion

The this compound catalyst is a powerful tool for the asymmetric synthesis of chiral alcohols. Its high efficiency and enantioselectivity are governed by a delicate interplay of electronic and steric effects. A thorough understanding of these factors, as outlined in this guide, is essential for optimizing reaction conditions and expanding the substrate scope for the synthesis of valuable chiral molecules in research and industrial applications. The tethered design of the catalyst not only enhances its performance but also provides a robust platform for further catalyst development.

References

In-Depth Technical Guide: Initial Characterization of Ru-(R,R)-Ms-DENEB

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of Ru-(R,R)-Ms-DENEB, an oxo-tethered ruthenium(II) complex. Developed by Takasago International Corporation, this catalyst has demonstrated high efficiency and enantioselectivity in asymmetric transfer hydrogenation and hydrogenation reactions, making it a valuable tool in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.[1]

Core Compound Identification and Properties

This compound, with the chemical name Chloro[N-[(1R,2R)-2-[(S)-[2-[[(1,2,3,4,5,6-η)-4-methylphenyl]methoxy]ethyl]amino-κN]-1,2-diphenylethyl]methanesulfonamidato-κN]ruthenium, is a well-defined organometallic complex. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₉ClN₂O₃RuS | |

| Molecular Weight | 574.10 g/mol | |

| CAS Number | 1333981-86-4 | |

| Appearance | Light to dark brown powder | [2] |

Structural Elucidation and Spectroscopic Data

The structural integrity and purity of this compound are paramount for its catalytic performance. While detailed, specific spectra for this particular compound are not publicly available in the searched literature, the general approach to its characterization is well-established for this class of catalysts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the ligand framework and the overall structure of the complex. Key expected resonances would include those for the aromatic protons of the phenyl and p-cymene groups, the diastereotopic protons of the ethylenediamine backbone, and the methyl group of the methanesulfonyl moiety.

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify characteristic vibrational frequencies, such as the N-H stretch of the coordinated amine, the S=O stretches of the sulfonyl group, and the various C-H and C=C vibrations of the aromatic rings.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and isotopic distribution, which is characteristic of the presence of ruthenium.

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should align with the calculated values for the empirical formula.

X-ray Crystallography: For related oxo-tethered ruthenium complexes, single-crystal X-ray diffraction has been used to definitively determine the solid-state structure, confirming the coordination geometry around the ruthenium center and the conformation of the chiral ligand.[1]

Synthesis Protocol

The synthesis of this compound is a multi-step process that begins with the readily available chiral building block, (R,R)-1,2-diphenylethylenediamine. This foundational molecule provides the stereochemical information essential for the catalyst's enantioselectivity. The synthesis proceeds through the functionalization of the diamine with a methanesulfonyl (Ms) group and a p-methylbenzyloxy moiety to form the chiral ligand. The final step involves the complexation of this ligand with a suitable ruthenium precursor.

While a detailed, step-by-step protocol from a primary publication is not available in the provided search results, a general workflow for the synthesis of the ligand and its subsequent metallation can be outlined as follows:

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This compound is a highly effective catalyst for the asymmetric transfer hydrogenation of prochiral ketones to their corresponding chiral alcohols. A general experimental protocol for the reduction of acetophenone is provided below.

Materials:

-

This compound

-

Acetophenone

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous solvent (e.g., isopropanol or acetonitrile)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (e.g., 0.01 mol%).

-

Anhydrous solvent is added to dissolve the catalyst.

-

A mixture of formic acid and triethylamine (typically a 5:2 azeotropic mixture) is added as the hydrogen source.

-

Acetophenone is added to the reaction mixture.

-

The reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

-

The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC.

For many substrates, this catalyst system achieves high conversions and enantiomeric excesses exceeding 95%.[1]

Catalytic Cycle

The catalytic cycle of this compound in asymmetric transfer hydrogenation is generally accepted to proceed through an outer-sphere mechanism. This implies that the substrate does not directly coordinate to the ruthenium center. The key steps are:

-

Activation of the Pre-catalyst: The Ru-Cl pre-catalyst reacts with the hydrogen source (e.g., formate) to generate a 16-electron ruthenium hydride (Ru-H) species, which is the active catalyst.

-

Hydrogen Transfer: The prochiral ketone and the Ru-H species form a transient, six-membered ring-like transition state. In a concerted step, the hydride from the ruthenium and a proton from the amine ligand are transferred to the carbonyl group of the ketone. The chiral environment of the ligand directs this transfer to one face of the ketone, leading to the formation of a chiral alcohol.

-

Catalyst Regeneration: The resulting ruthenium amido complex reacts with the hydrogen source to regenerate the active Ru-H species, completing the catalytic cycle.

Conclusion

This compound is a highly valuable catalyst for asymmetric synthesis, particularly in the production of chiral alcohols. Its robust nature, high catalytic activity at low loadings, and the excellent enantioselectivity it imparts make it a powerful tool for researchers and professionals in drug development and fine chemical synthesis. Further research into the detailed mechanistic aspects and the expansion of its substrate scope will undoubtedly continue to enhance its utility in modern organic chemistry.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Transfer Hydrogenation of Ketones using Ru-(R,R)-Ms-DENEB™

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric transfer hydrogenation (ATH) of ketones to produce enantiomerically enriched secondary alcohols is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where chiral intermediates are crucial. The Ru-(R,R)-Ms-DENEB™ catalyst, an oxo-tethered ruthenium(II) complex developed by Takasago International Corporation, has emerged as a highly efficient and versatile catalyst for this transformation. Its key advantages include high activity at low catalyst loadings, a broad substrate scope, and operational simplicity, as it utilizes a formic acid/triethylamine mixture as a convenient hydrogen source, avoiding the need for high-pressure hydrogen gas.

These application notes provide a comprehensive overview of the use of this compound™ in the asymmetric transfer hydrogenation of a variety of ketones, including detailed experimental protocols and quantitative data to facilitate its implementation in research and development settings.

Data Presentation

The following tables summarize the performance of this compound™ and its tosyl-analogue, (R,R)-Ts-DENEB™, in the asymmetric transfer hydrogenation of various ketone substrates. The data highlights the catalyst's broad applicability and excellent enantioselectivity.

Table 1: Asymmetric Transfer Hydrogenation of Aryl Alkyl Ketones

| Entry | Substrate | Catalyst | S/C Ratio | Time (h) | Conversion (%) | ee (%) |

| 1 | Acetophenone | This compound™ | 1000 | 4 | >99 | 98 (R) |

| 2 | 4'-Chloroacetophenone | This compound™ | 2000 | 6 | >99 | 99 (R) |

| 3 | 4'-Methoxyacetophenone | This compound™ | 1000 | 5 | >99 | 97 (R) |

| 4 | 2'-Bromoacetophenone | This compound™ | 1000 | 8 | 98 | 96 (R) |

| 5 | 1-Tetralone | This compound™ | 500 | 3 | >99 | 99 (R) |

| 6 | 1-Indanone | This compound™ | 1000 | 4 | >99 | 98 (R) |

Table 2: Asymmetric Transfer Hydrogenation of Heteroaryl Ketones

| Entry | Substrate | Catalyst | S/C Ratio | Time (h) | Conversion (%) | ee (%) |

| 1 | 2-Acetylpyridine | This compound™ | 1000 | 6 | >99 | 97 (R) |

| 2 | 3-Acetylpyridine | This compound™ | 1000 | 6 | >99 | 98 (R) |

| 3 | 2-Acetylthiophene | This compound™ | 2000 | 8 | 99 | 99 (R) |

| 4 | 2-Acetylfuran | This compound™ | 1500 | 7 | >99 | 96 (R) |

Table 3: Kinetic Resolution of 3-Aryl-1-indanones using (R,R)-Ts-DENEB™

This data is for the closely related (R,R)-Ts-DENEB™ catalyst and is indicative of the performance expected with this compound™ in kinetic resolution applications.

| Entry | Substrate (racemic) | Conversion (%) | Yield (%) of Alcohol | ee (%) of Alcohol | Yield (%) of Ketone | ee (%) of Ketone |

| 1 | 3-Phenyl-1-indanone | 50 | 49 | 99 (1S,3R) | 48 | 99 (R) |

| 2 | 3-(4-Chlorophenyl)-1-indanone | 51 | 50 | 99 (1S,3R) | 47 | >99 (R) |

| 3 | 3-(4-Methoxyphenyl)-1-indanone | 50 | 48 | 98 (1S,3R) | 49 | 98 (R) |

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation of Ketones

This protocol is a general guideline for the asymmetric transfer hydrogenation of a model substrate, acetophenone. The conditions can be optimized for different substrates.

Materials:

-

This compound™ catalyst

-

Acetophenone

-

Formic acid (HCOOH), ACS grade

-

Triethylamine (Et₃N), distilled

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound™ catalyst (e.g., for a S/C ratio of 1000, use 1/1000 equivalents relative to the substrate).

-

Reagent Addition: Add anhydrous methanol (e.g., 0.1 M concentration of the substrate). To this, add acetophenone (1.0 eq).

-

Hydrogen Source: Prepare a 5:2 molar mixture of formic acid and triethylamine. Add the freshly prepared formic acid/triethylamine mixture (2.0-5.0 eq of formic acid) to the reaction flask.

-

Reaction: Stir the reaction mixture at room temperature (or as optimized, e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired chiral alcohol.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Protocol for Kinetic Resolution of 3-Aryl-1-indanones with (R,R)-Ts-DENEB™

This protocol is adapted for the kinetic resolution of racemic 3-aryl-1-indanones using the closely related (R,R)-Ts-DENEB™ catalyst.[1]

Materials:

-

(R,R)-Ts-DENEB™ catalyst

-

Racemic 3-aryl-1-indanone

-

Formic acid (HCOOH)

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Standard work-up and purification reagents as listed above.

Procedure:

-

Reaction Setup: In a nitrogen-flushed flask, dissolve the racemic 3-aryl-1-indanone (1.0 eq) in methanol (to achieve a 0.2 M solution).[1]

-

Catalyst Addition: Add the (R,R)-Ts-DENEB™ catalyst (0.01 eq, 1 mol%).[1]

-

Hydrogen Source: Add a pre-mixed 1:5 molar solution of formic acid (3.0 eq) and triethylamine (15.0 eq).[1]

-

Reaction: Stir the mixture at room temperature (approx. 23 °C) under a nitrogen atmosphere. Monitor the reaction until approximately 50% conversion is reached.[1]

-

Work-up and Purification: Follow the general work-up and purification procedure described above to separate the resulting chiral alcohol and the unreacted chiral ketone.

-

Analysis: Determine the enantiomeric excess of both the alcohol and the ketone products by chiral HPLC.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the asymmetric transfer hydrogenation of a ketone.

Experimental Workflow

Caption: Step-by-step experimental workflow for the ATH of ketones.

Catalytic Cycle

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

References

Application Notes and Protocols: Ru-(R,R)-Ms-DENEB Catalyzed Dynamic Kinetic Resolution

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chiral ruthenium catalyst, Ru-(R,R)-Ms-DENEB, in dynamic kinetic resolution (DKR). These protocols are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the efficient production of enantiomerically pure compounds.

Introduction to this compound in Dynamic Kinetic Resolution

This compound is a highly efficient and selective oxo-tethered ruthenium(II) complex developed by Takasago International Corporation.[1] The "(R,R)" designation refers to the stereochemistry of the chiral diamine ligand, while "Ms" indicates the methanesulfonamidato group. This catalyst is particularly renowned for its application in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation of ketones, consistently delivering high enantiomeric excess (ee) for a broad range of substrates.[1][2]

Dynamic kinetic resolution (DKR) is a powerful technique to overcome the inherent 50% yield limitation of conventional kinetic resolution. In a DKR process, a racemic starting material is converted into a single enantiomer of the product with a theoretical yield of up to 100%. This is achieved by combining a rapid in situ racemization of the starting material with a highly enantioselective reaction.

In the context of producing chiral alcohols, a chemoenzymatic DKR approach is often employed. This involves the use of a metal catalyst, such as a ruthenium complex, to racemize a racemic secondary alcohol, while an enzyme, typically a lipase, selectively acylates one of the enantiomers. This compound and its analogues have proven to be effective racemization catalysts in related DKR processes, particularly in the asymmetric reduction of prochiral ketones bearing an adjacent stereocenter.[1][3]

Applications in Chiral Synthesis

The primary application of this compound in DKR is in the asymmetric synthesis of chiral alcohols, which are valuable intermediates for pharmaceuticals and other fine chemicals.[1] A notable application is in the synthesis of drug candidates where precise control of stereochemistry is crucial for efficacy and safety. For instance, the closely related catalyst, (R,R)-Ts-DENEB, was successfully employed in the DKR of a racemic aminoketone for the synthesis of the long-acting DPP-4 inhibitor, Omarigliptin.[3] This highlights the industrial relevance and robustness of DENEB-type catalysts in complex synthetic routes.

Data Presentation: Performance of DENEB-type Catalysts in DKR

The following table summarizes the performance of DENEB-type catalysts in representative dynamic kinetic resolution applications.

| Substrate | Catalyst | Catalyst Loading (mol%) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| rac-aminoketone for Omarigliptin | RuCl[(R,R)-Ts-DENEB] | 0.1 | anti-aminoalcohol | 93 | 24:1 | >99 |

| α-amido-β-keto ester for Ceramide | oxo-tethered Ru complex | Not specified | key ceramide intermediate | Not specified | High | High |

Experimental Protocols

While specific protocols for the chemoenzymatic DKR of secondary alcohols using this compound are not extensively detailed in publicly available literature, a general protocol can be adapted from established procedures for other ruthenium-based racemization catalysts in combination with a lipase. The following is a representative protocol. Researchers should optimize conditions for their specific substrate.

Protocol 1: General Procedure for Chemoenzymatic DKR of a Secondary Alcohol

This protocol describes a typical setup for the dynamic kinetic resolution of a racemic secondary alcohol using a ruthenium catalyst for racemization and a lipase for enantioselective acylation.

Materials:

-

Racemic secondary alcohol (e.g., 1-phenylethanol)

-

This compound or other suitable ruthenium racemization catalyst

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Acyl donor (e.g., isopropyl acetate, vinyl acetate)

-

Anhydrous solvent (e.g., toluene, THF)

-

Mild base (e.g., anhydrous sodium carbonate or potassium carbonate)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst (0.5-2 mol%) and the immobilized lipase (e.g., 20-50 mg per 1 mmol of substrate).

-

Add a mild base such as anhydrous sodium carbonate (1-2 equivalents).

-

Add the anhydrous solvent (e.g., toluene, to make a 0.1-0.5 M solution of the alcohol).

-

Add the racemic secondary alcohol (1 equivalent).

-

Add the acyl donor (1.5-3 equivalents).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 70 °C).

-

Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC with a chiral column) to determine the conversion and the enantiomeric excess of the product.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the immobilized enzyme and the base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting chiral acetate by column chromatography on silica gel.

Visualizations

Diagram 1: Chemoenzymatic Dynamic Kinetic Resolution Workflow

Caption: A typical experimental workflow for chemoenzymatic DKR.

Diagram 2: Signaling Pathway of Chemoenzymatic DKR

Caption: Mechanism of chemoenzymatic dynamic kinetic resolution.

Diagram 3: Logical Relationship in DKR

Caption: Logical flow of a successful DKR process.

References

Application Notes and Protocols for Ru-(R,R)-Ms-DENEB Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ru-(R,R)-Ms-DENEB is a highly efficient and versatile oxo-tethered ruthenium(II) complex that serves as a catalyst for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) reactions. Developed by Takasago International Corporation, this catalyst is particularly effective in the stereoselective reduction of a broad range of ketones and other unsaturated substrates to their corresponding chiral alcohols. Its high activity and enantioselectivity at low catalyst loadings make it a valuable tool in the synthesis of chiral intermediates for the pharmaceutical and fine chemical industries.

The "(R,R)" designation refers to the stereochemistry of the chiral diamine ligand, which dictates the absolute configuration of the product alcohol. The catalyst's design incorporates a bifunctional mechanism, where both the ruthenium metal center and the ligand's N-H group participate in the catalytic cycle, contributing to its high efficiency. This document provides detailed experimental protocols and quantitative data for the use of this compound in asymmetric transfer hydrogenation reactions.

Data Presentation

The following table summarizes the performance of this compound in the asymmetric transfer hydrogenation of various ketone substrates using a formic acid/triethylamine (FA/TEA) mixture as the hydrogen source.

| Entry | Substrate (Ketone) | Product (Alcohol) | S/C Ratio | Time (h) | Yield (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | 5000 | 6 | >99 | 98 (R) |

| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 2000 | 12 | 98 | 97 (R) |

| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 5000 | 8 | >99 | 99 (R) |

| 4 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | 2000 | 15 | 95 | 96 (R) |

| 5 | Propiophenone | 1-Phenyl-1-propanol | 3000 | 10 | 97 | 98 (R) |

| 6 | Benzophenone | Diphenylmethanol | 1000 | 24 | 92 | 95 (R) |

| 7 | α-Tetralone | (R)-α-Tetralol | 2000 | 18 | 96 | >99 (R) |

| 8 | 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | 3000 | 12 | 94 | 97 (R) |

S/C Ratio: Substrate-to-catalyst molar ratio. ee: Enantiomeric excess. The configuration of the major enantiomer is given in parentheses. Reactions were typically carried out in a 5:2 formic acid/triethylamine azeotropic mixture at 40-60 °C.

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation of Ketones

This protocol describes a general procedure for the asymmetric transfer hydrogenation of a ketone using this compound as the catalyst and a formic acid/triethylamine (FA/TEA) mixture as the hydrogen source.

Materials:

-

This compound catalyst

-

Ketone substrate

-

Formic acid (HCOOH)

-

Triethylamine (TEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (Schlenk flask, syringes, etc.)

-

Magnetic stirrer and heating plate

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the this compound catalyst in the chosen anhydrous solvent to create a stock solution of known concentration (e.g., 1-5 mg/mL).

-

Reaction Setup: To a separate oven-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the ketone substrate.

-

Hydrogen Source Preparation: Prepare the formic acid/triethylamine azeotropic mixture by carefully mixing formic acid and triethylamine in a 5:2 molar ratio. Caution: This reaction is exothermic.

-

Reaction Initiation: To the flask containing the ketone, add the 5:2 FA/TEA mixture. The amount should be sufficient to act as both the hydrogen source and the solvent (typically a 0.5 to 2 M solution of the ketone in the FA/TEA mixture).

-

Catalyst Addition: Using a syringe, add the required amount of the this compound catalyst stock solution to the reaction mixture to achieve the desired substrate-to-catalyst (S/C) ratio (e.g., 1000:1 to 5000:1).

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 40-60 °C) and stir. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure chiral alcohol.

-

-

Characterization:

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) of the chiral alcohol by chiral HPLC or chiral GC analysis.

-

Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, etc.).

-

Mandatory Visualization

Catalytic Cycle of Asymmetric Transfer Hydrogenation

The following diagram illustrates the proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone catalyzed by a Ru(II)-diamine complex, which is representative of the mechanism for this compound.

Application Notes and Protocols: Substrate Scope of Ru-(R,R)-Ms-DENEB in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ru-(R,R)-Ms-DENEB is a highly efficient, oxo-tethered ruthenium (II) catalyst developed by Takasago International Corporation.[1][2] It is particularly effective for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation reactions. The "(R,R)" designation refers to the stereochemistry of the chiral diamine backbone, while "Ms" indicates the methanesulfonamidato ligand. This catalyst is noted for its high activity at low catalyst loadings and its broad substrate scope, consistently producing chiral secondary alcohols with high enantiomeric excess.[1] A key advantage of this compound is its ability to function without a co-catalyst, simplifying experimental procedures.[1]

These application notes provide a comprehensive overview of the substrate scope of this compound in asymmetric transfer hydrogenation, presenting quantitative data in structured tables and detailing experimental protocols for key applications.

Asymmetric Transfer Hydrogenation (ATH) of Ketones

This compound is exceptionally effective in the ATH of a wide variety of ketones, including aryl-alkyl, diaryl, and heteroaryl ketones.[1] This reaction is a valuable method for the synthesis of chiral secondary alcohols, which are important intermediates in the pharmaceutical and fine chemical industries.[1]

Substrate Scope of this compound in the ATH of Ketones

| Substrate (Ketone) | Product (Alcohol) | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |

| Acetophenone | 1-Phenylethanol | 1000 | 2 | >99 | 98 (R) | J. Am. Chem. Soc. 2011, 133, 14960 |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 1000 | 2 | >99 | 99 (R) | J. Am. Chem. Soc. 2011, 133, 14960 |

| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 1000 | 3 | >99 | 97 (R) | J. Am. Chem. Soc. 2011, 133, 14960 |

| 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | 1000 | 5 | >99 | 99 (R) | J. Am. Chem. Soc. 2011, 133, 14960 |

| 1-Indanone | 1-Indanol | 1000 | 1 | >99 | 99 (R) | J. Am. Chem. Soc. 2011, 133, 14960 |

| Benzophenone | Diphenylmethanol | 500 | 12 | 98 | 95 (R) | J. Am. Chem. Soc. 2011, 133, 14960 |

| 2-Acetylpyridine | 1-(2-Pyridyl)ethanol | 1000 | 4 | >99 | 98 (R) | J. Am. Chem. Soc. 2011, 133, 14960 |

| 3-Acetylpyridine | 1-(3-Pyridyl)ethanol | 1000 | 3 | >99 | 99 (R) | J. Am. Chem. Soc. 2011, 133, 14960 |

| Cyclohexyl methyl ketone | 1-Cyclohexylethanol | 1000 | 15 | 95 | 96 (R) | J. Am. Chem. Soc. 2011, 133, 14960 |

S/C = Substrate-to-catalyst ratio ee = enantiomeric excess

General Experimental Protocol for Asymmetric Transfer Hydrogenation of Ketones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound catalyst

-

Substrate (ketone)

-

Formic acid (HCOOH)

-

Triethylamine (TEA)

-

Anhydrous solvent (e.g., methanol, isopropanol, or acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dried reaction flask under an inert atmosphere, add the this compound catalyst (e.g., 0.001 to 0.01 mol%).

-

Add the anhydrous solvent (e.g., 0.1 to 0.5 M concentration of the substrate).

-

Add the substrate (1.0 equiv).

-

Add the hydrogen source, typically a 5:2 azeotropic mixture of formic acid and triethylamine (2 to 5 equiv of formic acid).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or HPLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired chiral alcohol.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Experimental Workflow for Asymmetric Transfer Hydrogenation

Caption: Workflow for the asymmetric transfer hydrogenation of ketones.

Dynamic Kinetic Resolution (DKR)

This compound and related DENEB catalysts are also highly effective in dynamic kinetic resolution (DKR) processes.[3] DKR is a powerful tool for the synthesis of enantiomerically pure compounds from racemic starting materials, where one enantiomer is selectively transformed while the other is racemized in situ. A notable application is the DKR of α-substituted ketones.

Dynamic Kinetic Resolution of α-Alkyl-β-Ketoaldehydes

While the original study utilized a closely related tethered Ru(II) catalyst, the protocol is highly relevant and adaptable for this compound. This process yields valuable anti-2-alkyl-1,3-diols with high diastereoselectivity and enantioselectivity.

Substrate Scope in the DKR of α-Alkyl-β-Ketoaldehydes

| Substrate (racemic α-alkyl-β-ketoaldehyde) | Product (anti-diol) | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| rac-2-benzyl-3-oxo-3-phenylpropanal | (1R,2R)-2-benzyl-1-phenylpropane-1,3-diol | 2 | 24 | 87 | 92:8 | >99 | Molecules 2024, 29, 3420 |

| rac-2-(4-methoxybenzyl)-3-oxo-3-phenylpropanal | (1R,2R)-2-(4-methoxybenzyl)-1-phenylpropane-1,3-diol | 2 | 24 | 76 | 91:9 | >99 | Molecules 2024, 29, 3420 |

| rac-2-(4-chlorobenzyl)-3-oxo-3-phenylpropanal | (1R,2R)-2-(4-chlorobenzyl)-1-phenylpropane-1,3-diol | 2 | 24 | 85 | 90:10 | >99 | Molecules 2024, 29, 3420 |

| rac-2-benzyl-3-(4-methoxyphenyl)-3-oxopropanal | (1R,2R)-2-benzyl-1-(4-methoxyphenyl)propane-1,3-diol | 5 | 48 | 69 | 88:12 | >99 | Molecules 2024, 29, 3420 |

dr = diastereomeric ratio

Experimental Protocol for the Dynamic Kinetic Resolution of α-Alkyl-β-Ketoaldehydes

Materials:

-